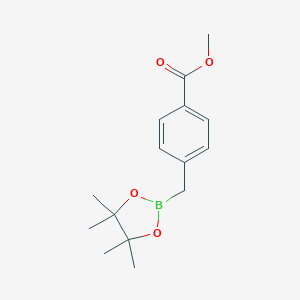

Methyl-4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is an organic compound with the chemical formula C14H19BO4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Boronic acid esters like this compound are generally known to interact with various organic compounds in synthesis reactions .

Mode of Action

The compound is often used as a reagent in organic synthesis . It can participate in various reactions, such as the Diels-Alder reaction with styrene and trans-β-nitrostyrene . In these reactions, the compound interacts with its targets, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds, affecting the pathways involved in these synthesis processes .

Result of Action

The primary result of the compound’s action is the formation of new organic compounds through various synthesis reactions . It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate can be synthesized through the reaction of 4-bromomethylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation.

Carboxylic Acids: Formed through hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate): Similar in structure but contains a picolinate group instead of a benzoate group.

1-Methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole): Contains a pyrazole ring instead of a benzoate group.

Methyl 3-fluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate): Similar structure with a fluorine substituent on the benzene ring.

Uniqueness

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is unique due to its stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to form stable boronate esters and undergo efficient coupling reactions distinguishes it from other similar compounds .

Biologische Aktivität

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS No. 171364-80-0) is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H21BO4

- Molecular Weight : 262.11 g/mol

- Physical State : Solid

- Melting Point : 81°C to 84°C

- Purity : >97% (GC)

The biological activity of Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of kinases or other enzymes critical for cell signaling.

- Receptor Binding : Preliminary studies suggest that this compound can bind to specific receptors in the body, potentially influencing physiological responses related to pain management and inflammation.

- Antioxidant Activity : The dioxaborolane structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

In vitro assays have indicated that Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate exhibits significant biological activity:

Case Studies

-

Case Study on Pain Management :

- A recent study evaluated the analgesic effects of Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate in a rodent model of chronic pain. The results demonstrated a significant reduction in pain scores compared to control groups (p < 0.05), suggesting its potential utility as a therapeutic agent for pain relief.

-

Case Study on Cancer Cell Lines :

- Research involving various cancer cell lines indicated that this compound could induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and death.

Safety Profile

The safety profile of Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate has been assessed through toxicity studies:

| Toxicity Parameter | Result |

|---|---|

| Skin Irritation | Moderate irritation observed |

| Eye Irritation | Severe irritation observed |

| LD50 (oral) | >2000 mg/kg |

Eigenschaften

IUPAC Name |

methyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-6-8-12(9-7-11)13(17)18-5/h6-9H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVNHRBNWDLTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.